
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid typically involves the fluorination of decanoic acid derivatives. One common method is the direct fluorination of decanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of larger quantities of the compound with higher efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanoic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Studied for its potential use in drug delivery systems due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of high-performance coatings and surfactants.
Wirkmechanismus
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid involves its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorodecanoic acid: Similar structure but lacks the hydroxyl group.
Perfluorooctanoic acid: Shorter chain length with similar fluorination.
Perfluorononanoic acid: Another shorter chain fluorinated acid.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for functionalization compared to fully fluorinated acids. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90278-35-6 |
|---|---|
Molekularformel |
C10H7F13O3 |
Molekulargewicht |
422.14 g/mol |
IUPAC-Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanoic acid |
InChI |
InChI=1S/C10H7F13O3/c11-5(12,2-1-3(24)4(25)26)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3,24H,1-2H2,(H,25,26) |
InChI-Schlüssel |
XQQUOVTUGCKQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

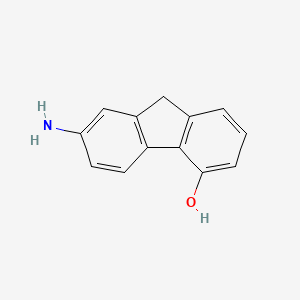


![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
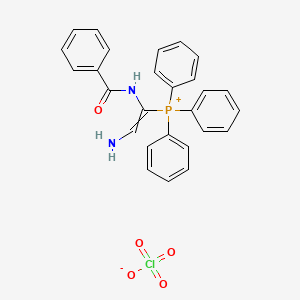
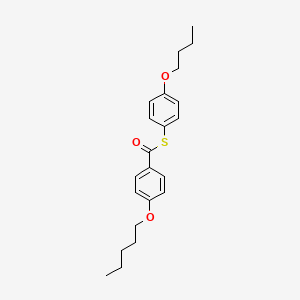
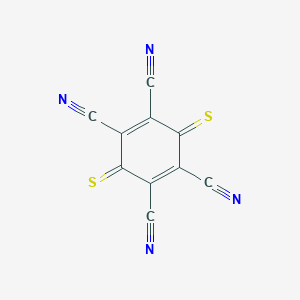
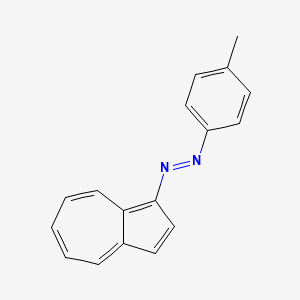
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
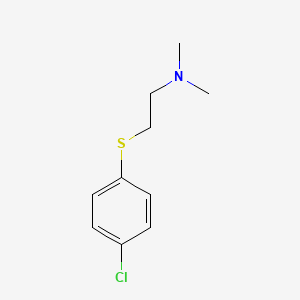
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
